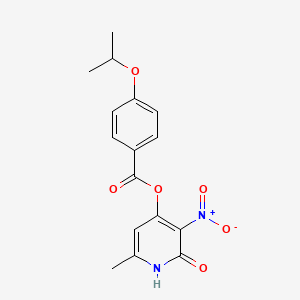

![molecular formula C11H16ClNO5S2 B2458709 5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophène-2-sulfonamide CAS No. 2309574-67-0](/img/structure/B2458709.png)

5-chloro-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}thiophène-2-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C11H16ClNO5S2 and its molecular weight is 341.82. The purity is usually 95%.

The exact mass of the compound 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-((3-(2-hydroxyethoxy)tetrahydrofuran-3-yl)methyl)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Chimie médicinale et développement de médicaments Agents anti-inflammatoires : Les chercheurs ont exploré le potentiel anti-inflammatoire de ce composé en raison de son groupe sulfonamide. Il peut inhiber les voies inflammatoires et contribuer au développement de médicaments pour des affections telles que l'arthrite ou les maladies inflammatoires de l'intestin . Propriétés anticancéreuses : Il est crucial d'étudier son impact sur les cellules cancéreuses. La partie thiophène pourrait interagir avec des cibles cellulaires, conduisant potentiellement à de nouveaux agents anticancéreux .

- Catalyseurs de polymérisation : Le groupe oxolan-3-yl suggère un potentiel en tant que catalyseur pour les réactions de polymérisation. Les chercheurs pourraient explorer son utilisation dans la création de polymères fonctionnels aux propriétés spécifiques .

- Revêtements fonctionnels : L'incorporation de ce composé dans les revêtements pourrait améliorer leur durabilité, leur adhérence et leur résistance aux facteurs environnementaux .

- Sulfonamide comme groupe partant : Les chimistes peuvent utiliser le groupe sulfonamide pour diverses transformations synthétiques. Il peut servir de groupe partant lors de substitutions nucléophiles ou d'autres réactions .

- Modifications du cycle thiophène : Les chercheurs peuvent étudier la réactivité du cycle thiophène, explorant son potentiel pour créer de nouvelles molécules organiques .

- Applications biologiques Études d'inhibition enzymatique : Les caractéristiques structurales du composé pourraient en faire un candidat intéressant pour les études d'inhibition enzymatique. Les chercheurs pourraient explorer ses effets sur des enzymes spécifiques . Sondes d'imagerie cellulaire : En fonctionnalisant ce composé, il pourrait servir de sonde fluorescente pour l'imagerie cellulaire, aidant à visualiser les processus biologiques .

- Chimie environnementale et traitement de l'eau Dérivés sulfonamides solubles dans l'eau : Les chercheurs pourraient étudier sa solubilité dans l'eau et l'utiliser dans les procédés de traitement de l'eau, tels que l'élimination des métaux lourds ou des polluants organiques . Applications photocatalytiques : Les propriétés photochimiques du composé pourraient être exploitées pour la photocatalyse, permettant potentiellement de décomposer les contaminants organiques dans l'eau .

- Produits agrochimiques et lutte antiparasitaire Herbicides ou fongicides : La structure unique du composé pourrait inspirer le développement d'herbicides ou de fongicides avec une sélectivité et une efficacité améliorées .

Science des polymères et génie des matériaux

Synthèse organique et réactions chimiques

Propriétés

IUPAC Name |

5-chloro-N-[[3-(2-hydroxyethoxy)oxolan-3-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16ClNO5S2/c12-9-1-2-10(19-9)20(15,16)13-7-11(18-6-4-14)3-5-17-8-11/h1-2,13-14H,3-8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDAHVOMCYTBEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(CNS(=O)(=O)C2=CC=C(S2)Cl)OCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2-(ethylthio)phenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2458628.png)

![2-(4-fluorophenyl)-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2458630.png)

![cyclohexyl(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2458635.png)

![(1R,4S,5R)-2-[(2-Methylpropan-2-yl)oxycarbonyl]-2-azabicyclo[2.1.0]pentane-5-carboxylic acid](/img/structure/B2458636.png)

![N1-(4-methoxybenzyl)-N2-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2458638.png)

![N'-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}ethanediamide](/img/structure/B2458639.png)

![7-(4-Ethoxyphenyl)-5-(2-hydroxyethylsulfanyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2458640.png)

![N-[5-({[(2,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2458643.png)

![2-(1,2-benzoxazol-3-yl)-N-{[4-methyl-2-(thiophen-2-yl)-1,3-thiazol-5-yl]methyl}acetamide](/img/structure/B2458644.png)

![(5E)-3-Benzyl-5-{[4-(diethylamino)phenyl]methylidene}-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2458645.png)